Cas no 959961-04-7 (Diiodoacetonitrile)

Diiodoacetonitrile 化学的及び物理的性質
名前と識別子
-
- Diiodoacetonitrile
- 2,2-diiodoacetonitrile
- 959961-04-7
- SCHEMBL5605788
- FT-0666879
- DTXSID10747636
- 2,2-Diiodoacetonitrile;
- DB-264791
-
- インチ: InChI=1S/C2HI2N/c3-2(4)1-5/h2H
- InChIKey: KYQFQQBHGKPDHL-UHFFFAOYSA-N
- SMILES: C(#N)C(I)I
計算された属性
- 精确分子量: 292.82000
- 同位素质量: 292.81984g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 5
- 回転可能化学結合数: 0
- 複雑さ: 59.3
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 23.8Ų
じっけんとくせい
- PSA: 23.79000
- LogP: 1.70608
Diiodoacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D446560-100mg |
Diiodoacetonitrile |
959961-04-7 | 100mg |
$ 2675.00 | 2023-09-07 |
Diiodoacetonitrile 関連文献
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
Diiodoacetonitrileに関する追加情報
Diiodoacetonitrile: A Comprehensive Overview
Diiodoacetonitrile (CAS No. 959961-04-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound, characterized by its molecular formula C2H2N I2, is notable for its dual iodine atoms attached to an acetonitrile backbone, making it a valuable reagent in various chemical reactions.
Recent advancements in synthetic chemistry have highlighted the importance of Diiodoacetonitrile as a key intermediate in the construction of complex molecules. Its ability to undergo nucleophilic substitution reactions has made it indispensable in the synthesis of biologically active compounds. For instance, researchers have successfully utilized Diiodoacetonitrile in the preparation of heterocyclic frameworks, which are crucial components of many pharmaceutical agents.
The unique electronic properties of Diiodoacetonitrile also make it a promising candidate in the field of materials science. Studies have shown that when incorporated into polymer systems, it can enhance the electrical conductivity and thermal stability of the resulting materials. This property has led to its exploration in the development of advanced polymers for use in high-tech applications such as flexible electronics and energy storage devices.
In terms of biological applications, Diiodoacetonitrile has been investigated for its potential as a radiopharmaceutical agent. The presence of iodine atoms allows for easy labeling with radioactive isotopes, making it a valuable tool in diagnostic imaging techniques such as positron emission tomography (PET). Recent studies have demonstrated its effectiveness in targeting specific biomarkers associated with cancer cells, paving the way for innovative cancer detection methods.
The synthesis of Diiodoacetonitrile involves a multi-step process that typically begins with the iodination of acetonitrile derivatives. Researchers have optimized this process by employing catalytic systems that enhance reaction efficiency and selectivity. These advancements have not only improved the yield but also reduced the environmental footprint associated with its production.
From an environmental standpoint, understanding the fate and transport of Diiodoacetonitrile in natural systems is critical. Studies have shown that under certain conditions, this compound can undergo hydrolysis to form less hazardous byproducts. This knowledge is essential for developing safe handling and disposal protocols, ensuring minimal impact on ecosystems.
In conclusion, Diiodoacetonitrile (CAS No. 959961-04-7) stands out as a multifunctional compound with applications spanning across various scientific disciplines. Its role as a key reagent in organic synthesis, coupled with its potential in materials science and biomedicine, underscores its significance in contemporary research. As ongoing studies continue to uncover new avenues for its utilization, Diiodoacetonitrile is poised to remain at the forefront of chemical innovation.
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